
Donitriptan hydrochloride
Übersicht
Beschreibung
Donitriptan hydrochloride (CAS 170911-68-9) is a selective serotonin receptor agonist targeting 5-HT1B and 5-HT1D receptors. Its molecular formula is C23H25N5O2·HCl, with a molecular weight of 439.94 g/mol . This lipophilic compound is distinguished by its ability to modulate vascular tone and neuronal signaling, particularly in migraine-related pathways. Preclinical studies highlight its role in inhibiting trigeminovascular responses, such as capsaicin-induced vasodilation, via 5-HT1B receptor activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Donitriptan hydrochloride involves several key steps:
Protection of Serotonin: The initial step involves the protection of serotonin with di-tert-butyl dicarbonate to form a carbamate derivative.
Condensation Reaction: This protected compound is then condensed with chloroacetyl piperazine, which is obtained by reacting 4-(1-piperazinyl)benzonitrile with chloroacetyl chloride in the presence of calcium carbonate.
Deprotection: The final step involves the deprotection of the intermediate compound using trifluoroacetic acid in toluene.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can undergo substitution reactions, especially at the piperazine ring and the indole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like chloroacetyl chloride and ethyl chloroformate are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can yield various substituted piperazine and indole derivatives .
Wissenschaftliche Forschungsanwendungen
Antimigraine Research
Donitriptan was primarily studied for its antimigraine properties. Research indicates that it selectively decreases jugular venous oxygen saturation, which may be relevant to its mechanism of action in headache relief . Notably, studies have shown that donitriptan inhibits capsaicin-induced vasodilation in animal models, suggesting a potential pathway for migraine treatment through vascular modulation .
Pharmacological Studies
The compound has been utilized in various pharmacological studies to explore its effects on vascular dynamics and serotonin receptor interactions. For example:
- Vasoconstriction Studies : Donitriptan has been shown to induce selective carotid vasoconstriction in several animal species, which is critical for understanding its role in headache relief mechanisms .
- Comparative Studies with Other Triptans : Research comparing donitriptan with other triptans like sumatriptan has highlighted differences in receptor interactions and efficacy, providing insights into optimizing migraine therapies .
Toxicology Assessments
Toxicological evaluations have classified donitriptan as harmful if ingested or if it comes into contact with skin, emphasizing the need for careful handling in laboratory settings . Such assessments are critical for establishing safety profiles for potential therapeutic applications.
Case Study Summaries
Wirkmechanismus
Donitriptan hydrochloride exerts its effects primarily through its action on the 5-HT1B and 5-HT1D receptors. It acts as a high-affinity agonist at these receptors, leading to the inhibition of capsaicin-induced external carotid vasodilation and selective carotid vasoconstriction. This mechanism is relevant to its potential antimigraine activity .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Profile
Table 1: Receptor Affinity and Selectivity
Key Findings :
- Donitriptan exhibits balanced affinity for 5-HT1B and 5-HT1D receptors but demonstrates unique 5-HT1B-dependent inhibition of capsaicin-induced vasodilation in canine models, a property absent in sumatriptan .
- F 11356 surpasses donitriptan in potency (pD2 = 8.9–9.6) and intrinsic activity, showing full efficacy equivalent to serotonin in GTPγS binding assays .
- Eletriptan has lower 5-HT1B affinity but superior oral bioavailability compared to donitriptan .
Preclinical Efficacy in Migraine Models
Table 2: Vascular and Neuronal Effects
Key Findings :
- Donitriptan’s inhibition of capsaicin-induced vasodilation is SB224289-sensitive (5-HT1B antagonist), confirming receptor specificity .
- F 11356 induces greater cranioselective vasoconstriction at lower doses than donitriptan, suggesting enhanced blood-brain barrier penetration .
Clinical and Pharmacokinetic Considerations
- Oral Activity : Donitriptan shows efficacy in conscious dogs at 0.63 mg/kg orally, comparable to F 11356 (ED50 = 1.6 mg/kg in guinea pigs) .
Biologische Aktivität
Donitriptan hydrochloride is a compound primarily recognized for its biological activity as a selective agonist of the 5-HT1B and 5-HT1D serotonin receptors. This article delves into its pharmacological profile, mechanisms of action, and clinical implications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
- Chemical Name : 1-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]acetyl]-4-(4-cyanophenyl)-piperazine hydrochloride
- CAS Number : 170911-68-9
- Molecular Formula : C23H25N5O2.HCl
- Purity : ≥98%
Donitriptan acts predominantly as a 5-HT1B/1D receptor agonist , exhibiting high affinity with pKi values of 9.3 and 9.4 for 5-HT1D and 5-HT1B receptors, respectively . The activation of these receptors leads to:
- Vasoconstriction : Donitriptan induces selective carotid vasoconstriction, which is crucial in the treatment of migraines by counteracting the vasodilation associated with migraine attacks .
- Inhibition of Capsaicin-Induced Vasodilation : Studies indicate that donitriptan significantly inhibits capsaicin-induced external carotid vasodilation, primarily through central mechanisms involving the 5-HT1B receptors . This effect is not observed with sumatriptan, suggesting a unique action profile for donitriptan.
In Vivo Studies
Research has shown that donitriptan increases cerebral oxygen consumption without causing cranial vasoconstriction, which is a notable advantage over other triptans like sumatriptan . This property may enhance its therapeutic profile by reducing potential cardiovascular risks associated with vasoconstriction.
Comparative Efficacy
In a comparative study, donitriptan was shown to effectively decrease jugular venous oxygen saturation in rats, indicating its potential to improve cerebral blood flow during migraine episodes . The following table summarizes key findings from various studies:
Case Studies and Clinical Implications
A comprehensive review of adverse events related to triptan use highlights the safety profile of donitriptan compared to other triptans. While triptans are effective in treating migraines, they are contraindicated in patients with cardiovascular diseases due to their vasoconstrictive properties. Donitriptan's unique mechanism may offer a safer alternative for certain patient populations .
Adverse Events Analysis
A recent analysis from the FDA Adverse Event Reporting System (FAERS) database indicated that while all triptans have associated adverse events, donitriptan's profile appears more favorable concerning neurological and gastrointestinal disorders . The following table illustrates the adverse event distribution among various triptans:
Triptan | Total AEs | Common AEs | Notable Observations |
---|---|---|---|
Sumatriptan | 1272 | Dyspnea, Nausea | Highest number of reports |
Zolmitriptan | 114 | Nausea, Vomiting | Lower incidence overall |
Rizatriptan | 162 | Nausea | Similar profile to sumatriptan |
Naratriptan | 15 | Terminal ileitis | Least reported |
Donitriptan | - | - | Emerging safety profile |
Analyse Chemischer Reaktionen
Synthetic Routes
The synthesis of donitriptan hydrochloride involves multi-step protocols typical of triptan derivatives. Key intermediates include indole-based precursors and piperazine derivatives. A published route for related triptan analogs (Figure 1) provides insight into its potential synthesis :
Reaction Scheme Highlights
-
Indole Intermediate Formation :
-
Oxalylation : 5-Nitroindole reacts with oxalyl chloride in diethyl ether to form an oxalyl-indole intermediate.
-
Amine Coupling : Reaction with diethylamine or dimethylamine yields N-substituted indole-glyoxylamides.
-
Borane Reduction : BH₃-THF reduces carbonyl groups to produce tryptamine analogs. Subsequent treatment with CsF and Na₂CO₃ decomposes borane-amine complexes .
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, yielding the indole intermediate .
-
-
Piperazine Functionalization :
The indole intermediate undergoes coupling with 4-cyanophenylpiperazine via acetyl linkage, followed by HCl salt formation to produce this compound .
Borane-Mediated Reduction
Reduction of carbonyl groups in intermediates is critical. Borane-THF reacts with carbonyls to form boron-oxygen bonds, followed by hydrogen transfer to yield secondary amines (Scheme 1) :
textR-C(=O)-NR'₂ + BH₃ → R-CH₂-NR'₂ + B(OH)₃
Optimization Challenges :
-
Prolonged high-vacuum exposure degrades products.
-
Column chromatography with 5% methanol in dichloromethane (DCM) and triethylamine improves separation .
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro groups to amines without disrupting indole rings. Ethanol serves as the solvent, with yields dependent on reaction time and catalyst loading .
Reaction Yields and Efficiency
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Oxalylation | Oxalyl chloride, diethyl ether | 72.9 | |
Borane Reduction | BH₃-THF, CsF, Na₂CO₃ | ~50 | |
Hydrogenation | H₂/Pd-C, ethanol | - |
Note: Yields for later steps are unreported in accessible literature.
Catalytic and Solvent Systems
-
Solvents : Diethyl ether, DCM, ethanol.
-
Catalysts : Pd/C for hydrogenation, CsF/Na₂CO₃ for borane complex decomposition .
-
Purification : Column chromatography (silica gel, methanol-DCM-triethylamine systems) .
Structural Confirmation
Q & A
Basic Research Questions
Q. What distinguishes Donitriptan’s mechanism of action from other triptans like Sumatriptan in preclinical models?
Donitriptan selectively inhibits 5-HT1B receptors, as demonstrated by its ability to attenuate capsaicin-induced vasodilation in canine external carotid arteries. This contrasts with Sumatriptan, which did not show significant inhibition in the same model. The specificity was confirmed using the 5-HT1B antagonist SB224289, which reversed Donitriptan’s effects, while 5-HT1D antagonists (e.g., BRL15572) had no impact .
Q. What in vivo models are commonly used to evaluate Donitriptan’s pharmacological effects, and what are their limitations?
Anesthetized dogs with vagus nerve transection are a standard model for studying Donitriptan’s effects on carotid blood flow. Limitations include potential confounding effects of anesthesia on hemodynamic responses and interspecies differences in receptor expression, which may limit translational relevance to humans .
Q. How is Donitriptan’s purity and stability validated in experimental formulations?
Analytical methods such as high-performance liquid chromatography (HPLC) and pharmacopeial standards (e.g., USP guidelines) are employed. These protocols assess impurities, degradation products, and stability under varying storage conditions, ensuring reproducibility in preclinical studies .
Advanced Research Questions
Q. How can researchers design experiments to assess Donitriptan’s efficacy in inhibiting neurogenic vasodilation while controlling for variables like dosage and route of administration?
- Experimental Design : Use a crossover design with staggered dosing (e.g., cumulative intravenous infusions) to evaluate dose-response relationships.
- Controls : Include vehicle controls (e.g., saline with propylene glycol/ethanol) to account for solvent effects.
- Endpoint Measurement : Quantify carotid blood flow via pre-calibrated ultrasonic flow probes, as described in canine models .
- Antagonist Validation : Co-administer receptor-specific antagonists (e.g., SB224289) to confirm target engagement .
Q. What methodologies are recommended for resolving contradictory data on Donitriptan’s receptor selectivity across different experimental setups?
- Receptor Profiling : Use radioligand binding assays to compare Donitriptan’s affinity for 5-HT1B vs. 5-HT1D receptors in transfected cell lines.
- Functional Studies : Employ isolated tissue preparations (e.g., human coronary arteries) to assess vasoconstrictive activity, which may differ from canine models.
- Data Synthesis : Apply meta-analytical techniques to reconcile discrepancies, accounting for variables like species, tissue type, and agonist/antagonist concentrations .
Q. What statistical approaches are appropriate for analyzing Donitriptan’s dose-response relationships in complex experimental designs?
- Non-Linear Regression : Fit dose-response curves using the Hill equation to estimate EC50 values and efficacy.
- ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., Donitriptan vs. Sumatriptan) while adjusting for multiple comparisons.
- Power Analysis : Predefine sample sizes based on pilot studies to ensure sufficient statistical power, adhering to NIH guidelines for preclinical rigor .
Q. Methodological Considerations
- Reproducibility : Document detailed protocols for compound preparation (e.g., dissolution in saline with co-solvents) and hemodynamic measurements to enable replication .
- Ethical Compliance : Follow institutional guidelines for animal welfare, including anesthesia protocols and humane endpoints, as outlined in preclinical checklists .
- Data Contradictions : Address variability by reporting raw data ranges (e.g., carotid blood flow ± SEM) and conducting sensitivity analyses to identify outlier influences .
Eigenschaften
IUPAC Name |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENQGQAPOYDOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168973 | |
Record name | F 11356 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170911-68-9 | |
Record name | Donitriptan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170911689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | F 11356 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170911-68-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DONITRIPTAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTD13T14MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.